molecular formula C16H12ClNO3S B1436961 3-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride CAS No. 1709956-95-5

3-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride

Cat. No. B1436961
M. Wt: 333.8 g/mol
InChI Key: WACKDPVPZJIFMI-UHFFFAOYSA-N
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Description

“3-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 509074-26-4 . It has a molecular weight of 333.79 . The IUPAC name for this compound is 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C16H12ClNO3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(18-21-11)13-5-3-2-4-6-13/h2-10H,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature for this compound is recommended to be at refrigerator temperatures .

Scientific Research Applications

Friedel-Crafts Sulfonylation

A study by Nara et al. (2001) describes the use of 1-Butyl-3-methylimidazolium chloroaluminate ionic liquids as reaction media and Lewis acid catalysts for Friedel-Crafts sulfonylation reactions. This process is applied to benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride, demonstrating enhanced reactivity and high yields under ambient conditions (Nara, Harjani, & Salunkhe, 2001).

Catalytic Systems for Benzimidazole Synthesis

Khazaei et al. (2011) reported the use of ionic liquid 3-methyl-1-sulfonic acid imidazolium chloride/FeCl3 catalytic systems for the efficient synthesis of benzimidazole derivatives, using atmospheric air as a green oxidant in ethyl acetate at room temperature (Khazaei et al., 2011).

Amino Acid Sulfonamides

Riabchenko et al. (2020) explored the creation of new amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride. They investigated the interaction of sulfonyl chloride with amino acid methyl esters, leading to various amino acid sulfonamide derivatives (Riabchenko et al., 2020).

Antimicrobial Activity of Heterocycles

A study by El‐Emary, Al-muaikel, & Moustafa (2002) focused on the synthesis and antimicrobial activity of new heterocycles based on 3-methyl 1-phenyl-5-benzene sulfonamido pyrazole, which involved the reaction with 4-acetyl benzene sulfonyl chloride (El‐Emary, Al-muaikel, & Moustafa, 2002).

Synthesis of Benzothiazole Coupled Sulfonamide Derivatives

Khokra et al. (2019) synthesized benzene sulfonamides linked to a benzothiazole moiety by condensing 2-(3/4-aminophenyl) benzothiazole with various substituted sulfonyl chlorides. This study also evaluated their anticonvulsant potential (Khokra et al., 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H332, H335 . The precautionary statements are P280, P305, P351, P338, P310 .

properties

IUPAC Name

3-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3S/c1-11-15(13-8-5-9-14(10-13)22(17,19)20)16(18-21-11)12-6-3-2-4-7-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACKDPVPZJIFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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